Thiazyl fluoride
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Overview
Description
Thiazyl fluoride is a chemical compound with the formula NSF. It is a colorless, pungent gas at room temperature and condenses to a pale yellow liquid at 0.4°C . This compound is notable for its extreme hygroscopicity and is an important precursor to sulfur-nitrogen-fluorine compounds .
Preparation Methods
Thiazyl fluoride can be synthesized by various methods. One common method involves the fluorination of tetrasulfur tetranitride with silver(II) fluoride or mercuric fluoride . Another approach is the reaction of imino (triphenyl)phosphines with sulfur tetrafluoride, which forms sulfur difluoride imides and triphenyldifluorophosphorane. These products readily decompose, yielding this compound . For industrial production, the decomposition of compounds already containing the thiazyl moiety is commonly used .
Chemical Reactions Analysis
Thiazyl fluoride undergoes various types of chemical reactions:
Reactions with Electrophiles and Lewis Acids: Lewis acids remove fluoride to afford thiazyl salts.
Reactions with Nucleophiles: This compound reacts violently with water, producing sulfur dioxide, hydrogen fluoride, and ammonia.
Oligomerization and Cycloaddition: At room temperature, this compound undergoes cyclic trimerization to form 1,3,5-trifluoro-1,3,5,2,4,6-trithiatriazine.
Scientific Research Applications
Thiazyl fluoride has several scientific research applications:
Mechanism of Action
Thiazyl fluoride exerts its effects through various chemical reactions. It functions as a ligand in complexes such as [Re(CO)5NSF]+ and [M(NSF)6]2+ (M = Co, Ni), where it is bound to the metal center through nitrogen . The compound’s reactivity with electrophiles, nucleophiles, and its ability to undergo oligomerization and cycloaddition are key aspects of its mechanism of action .
Comparison with Similar Compounds
Thiazyl fluoride can be compared with other sulfur-nitrogen-fluorine compounds, such as thiazyl trifluoride (NSF3). Thiazyl trifluoride is a chemically stable, colorless gas used as a precursor for various sulfur-nitrogen-fluorine compounds . Both compounds share similar reactivity and applications, but this compound is unique due to its extreme hygroscopicity and its specific reactivity with water and nucleophiles .
Properties
CAS No. |
18820-63-8 |
---|---|
Molecular Formula |
FNS |
Molecular Weight |
65.07 g/mol |
IUPAC Name |
azanylidyne(fluoro)-λ4-sulfane |
InChI |
InChI=1S/FNS/c1-3-2 |
InChI Key |
IMFUYZDKLVTPSW-UHFFFAOYSA-N |
Canonical SMILES |
N#SF |
Origin of Product |
United States |
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